H-PRO-MET-OH
Overview
Description
H-PRO-MET-OH is a dipeptide composed of the amino acids L-proline and L-methionine
Mechanism of Action
Target of Action
H-PRO-MET-OH is a dipeptide containing proline and methionine . Its primary target is prolinase , an enzyme that breaks down proline-containing peptides .
Mode of Action
This compound serves as a substrate for prolinase . Prolinase catalyzes the hydrolysis of proline-containing peptides, and this compound fits into the active site of this enzyme, allowing it to be broken down .
Biochemical Pathways
The breakdown of this compound by prolinase is part of the broader protein degradation pathway . This pathway is crucial for maintaining cellular homeostasis by removing damaged or unnecessary proteins . Methionine, one of the components of this compound, can be oxidized to methionine sulfoxide, affecting protein structure and function .
Pharmacokinetics
Peptides generally have short elimination half-lives, which is desirable for closely regulating their endogenous levels . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would likely be influenced by factors such as its size, charge, and the presence of specific transporters .
Result of Action
The breakdown of this compound by prolinase contributes to the regulation of protein levels within the cell . Additionally, the oxidation of methionine can affect protein structure and function, potentially influencing cellular processes .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the pH of the environment could affect the activity of prolinase . Additionally, oxidative conditions can lead to the oxidation of methionine, which can affect the function of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-PRO-MET-OH can be synthesized through peptide coupling reactions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between L-proline and L-methionine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases to catalyze the formation of the peptide bond. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products .
Chemical Reactions Analysis
Types of Reactions
H-PRO-MET-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The disulfide bonds in methionine can be reduced to thiols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides like DCC and NHS are used for peptide coupling reactions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Thiol derivatives of methionine.
Substitution: Various peptide derivatives depending on the substituents used.
Scientific Research Applications
H-PRO-MET-OH has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-alanine: Another dipeptide with similar structural properties but different amino acid composition.
L-Prolyl-L-leucine: Similar in structure but contains leucine instead of methionine.
L-Prolyl-L-valine: Contains valine, offering different hydrophobic interactions compared to methionine.
Uniqueness
H-PRO-MET-OH is unique due to the presence of methionine, which can undergo oxidation-reduction reactions, providing additional functional versatility. This makes it particularly useful in studies related to oxidative stress and redox biology .
Properties
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-16-6-4-8(10(14)15)12-9(13)7-3-2-5-11-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWJTFBVRDGROD-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428582 | |
Record name | L-Prolyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52899-08-8 | |
Record name | L-Prolyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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